3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid
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Overview
Description
3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid is an organic compound that features a bromophenyl group attached to a pyrrole ring, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Bromination: The phenyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Coupling Reaction: The brominated phenyl group is then coupled with the pyrrole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amino Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiourea in polar solvents.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Hydroxyl, thiol, or amine-substituted derivatives.
Scientific Research Applications
3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(4-bromophenyl)propanoic acid: Lacks the pyrrole ring, making it less complex.
3-amino-3-(3-bromophenyl)propanoic acid: Similar structure but with the bromine atom in a different position.
3-amino-3-(4-chlorophenyl)propanoic acid: Chlorine instead of bromine, affecting its reactivity and interactions.
Uniqueness
3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid is unique due to the presence of both the pyrrole ring and the bromophenyl group, which confer distinct electronic and steric properties. This combination allows for specific interactions with biological targets and makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-amino-3-[1-(4-bromophenyl)pyrrol-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-10-1-3-11(4-2-10)16-6-5-9(8-16)12(15)7-13(17)18/h1-6,8,12H,7,15H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUPTAKARIBZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=C2)C(CC(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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